3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Overview
Description
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid is an organic compound characterized by the presence of a bromobenzene sulfonyl group attached to a dimethylpropionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,2-dimethylpropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzene sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Esterification and Amidation: Products include esters and amides derived from the carboxylic acid group.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A related compound used in similar synthetic applications.
4-Bromobenzenesulfonic acid: Another related compound with similar chemical properties.
Uniqueness
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid is unique due to the presence of both the bromobenzene sulfonyl group and the dimethylpropionic acid moiety.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-11(2,10(13)14)7-17(15,16)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVLPREBBEKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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